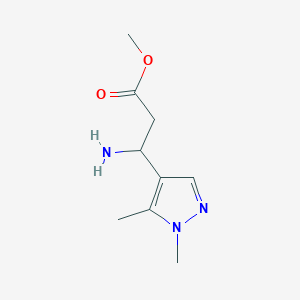![molecular formula C14H18BrNO4 B13574144 tert-Butyl 8-bromo-2-(hydroxymethyl)-2H-benzo[b][1,4]oxazine-4(3H)carboxylate](/img/structure/B13574144.png)
tert-Butyl 8-bromo-2-(hydroxymethyl)-2H-benzo[b][1,4]oxazine-4(3H)carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 8-bromo-2-(hydroxymethyl)-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate is a complex organic compound that belongs to the class of benzoxazines. Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring. This particular compound is characterized by the presence of a tert-butyl ester group, a bromine atom, and a hydroxymethyl group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 8-bromo-2-(hydroxymethyl)-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate typically involves multiple steps starting from commercially available precursors. One common synthetic route involves the bromination of a suitable benzoxazine precursor, followed by esterification and hydroxymethylation reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 8-bromo-2-(hydroxymethyl)-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxymethyl group can be oxidized to a carboxylic acid or reduced to a methyl group.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve the use of polar aprotic solvents and mild heating.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Ester Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions modify the hydroxymethyl group to other functional groups.
Scientific Research Applications
Tert-butyl 8-bromo-2-(hydroxymethyl)-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 8-bromo-2-(hydroxymethyl)-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity, receptor binding, and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 8-bromo-2-(hydroxymethyl)-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate: Similar compounds include other benzoxazine derivatives with different substituents, such as tert-butyl 8-chloro-2-(hydroxymethyl)-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate and tert-butyl 8-fluoro-2-(hydroxymethyl)-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate.
Comparison: Compared to these similar compounds, tert-butyl 8-bromo-2-(hydroxymethyl)-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate may exhibit different reactivity and biological activity due to the presence of the bromine atom, which can influence its chemical and physical properties.
Conclusion
Tert-butyl 8-bromo-2-(hydroxymethyl)-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate is a versatile compound with significant applications in various fields of scientific research Its unique structure allows it to undergo a variety of chemical reactions, making it a valuable intermediate in organic synthesis
Properties
Molecular Formula |
C14H18BrNO4 |
|---|---|
Molecular Weight |
344.20 g/mol |
IUPAC Name |
tert-butyl 8-bromo-2-(hydroxymethyl)-2,3-dihydro-1,4-benzoxazine-4-carboxylate |
InChI |
InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(18)16-7-9(8-17)19-12-10(15)5-4-6-11(12)16/h4-6,9,17H,7-8H2,1-3H3 |
InChI Key |
BGZPWAKFRCWCNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(OC2=C1C=CC=C2Br)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


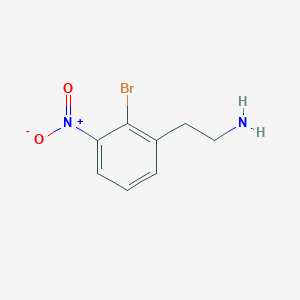
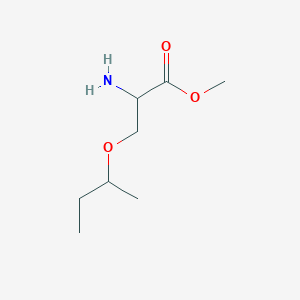
![6-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13574072.png)
![2-bromo-4H,5H,6H-cyclopenta[b]thiophen-4-aminehydrochloride](/img/structure/B13574073.png)
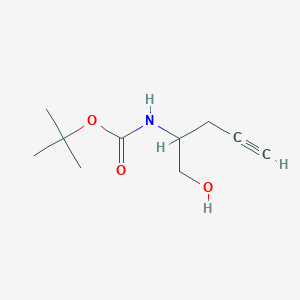
![4-[2-(Propan-2-yl)phenyl]butanal](/img/structure/B13574096.png)
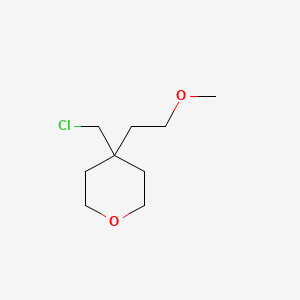
![6-Cyclopropylpyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13574107.png)
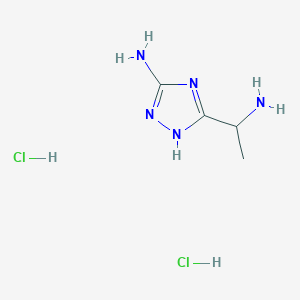
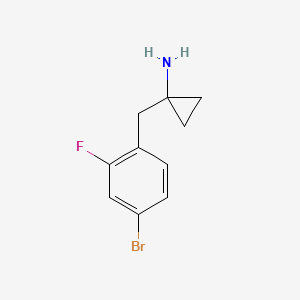
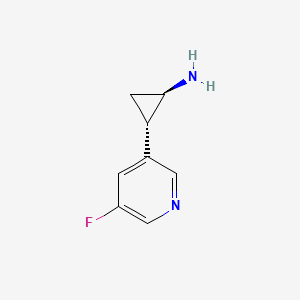
![1-{3-Fluoro-4-[4-(3-nitrobenzoyl)piperazin-1-yl]phenyl}ethan-1-one](/img/structure/B13574149.png)
